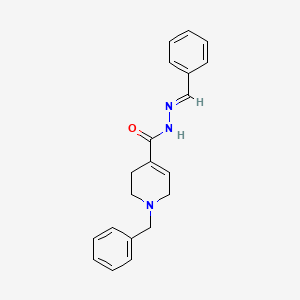

![molecular formula C12H13N3S2 B5578555 3-(isobutylthio)[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B5578555.png)

3-(isobutylthio)[1,2,4]triazolo[3,4-b][1,3]benzothiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(isobutylthio)[1,2,4]triazolo[3,4-b][1,3]benzothiazole” is a compound that belongs to the class of organic compounds known as triazolobenzothiazoles . These compounds contain a triazole ring fused to the benzene or the thiazole moiety of the benzothiazole ring system .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives has been reported in various studies . For instance, a number of new 1,ω-bis((acetylphenoxy)acetamide)alkanes were prepared, then their bromination using NBS furnished the novel bis(2-bromoacetyl)phenoxy)acetamides . Reaction of these with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and with o-phenylenediamine derivatives afforded the corresponding bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a triazole ring fused to the benzene or the thiazole moiety of the benzothiazole ring system . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .科学的研究の応用

Synthesis and Antifungal Properties

Research has highlighted the synthesis of novel derivatives of 1,2,4-triazolo[3,4-b]benzothiazoles, demonstrating their potent antifungal properties. A study by Kukreja, Sidhu, and Sharma (2016) synthesized a series of fluorinated 1,2,4-triazolo[3,4-b]benzothiazoles, revealing outstanding fungitoxicity against various phytopathogenic fungi, with some compounds displaying better or comparable results to standard antifungals Kukreja, Sidhu, & Sharma, 2016.

Antimicrobial and Antitumor Agents

Said, Abouzid, Mouneer, Ahmedy, and Osman (2004) investigated the synthesis of thiazolopyrimidines and their derivatives, including triazolo and triazinopyrimidine derivatives, for potential antimicrobial and antitumor activities. The compounds exhibited promising antimicrobial activity, although no appreciable antitumor activity was observed Said, Abouzid, Mouneer, Ahmedy, & Osman, 2004.

Pharmacological Evaluation

Gitto, Orlando, Quartarone, De Sarro, De Sarro, Russo, Ferreri, and Chimirri (2003) synthesized new cyclofunctionalized 2,3-benzodiazepines with a triazolone or triazindione ring, evaluating them as potential anticonvulsant agents. Some compounds showed potent activity as noncompetitive AMPA receptor antagonists, with one compound being significantly more active than known comparatives Gitto et al., 2003.

Anticonvulsant Activity

Liu, Deng, Wang, and Quan (2014) reported the synthesis of 7-alkoxy[1,2,4]triazolo[3,4-b]benzothiazol-3(2H)-ones and evaluated their anticonvulsant activities. Among the synthesized compounds, specific derivatives showed high activity and low neurotoxicity in maximal electroshock (MES)-induced tonic extension tests, suggesting potential for development as anticonvulsant drugs Liu, Deng, Wang, & Quan, 2014.

Anticancer Activity

Chowrasia, Karthikeyan, Choure, Sahabjada, Gupta, Arshad, and Trivedi (2017) synthesized fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and screened them for anticancer activity against various cancerous cell lines. Some compounds showed moderate to good antiproliferative potency, indicating their potential as anticancer drugs Chowrasia et al., 2017.

将来の方向性

The future directions for “3-(isobutylthio)[1,2,4]triazolo[3,4-b][1,3]benzothiazole” could involve further exploration of its diverse pharmacological activities and its potential in drug design, discovery, and development . Further studies could also focus on the synthesis of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

作用機序

Target of Action

Many nitrogen- and sulfur-containing heterocyclic compounds, including benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles, exhibit biological activity

Action Environment

It is known that the compound is synthesized via a method that combines a high functional group tolerance with short reaction times and good to excellent yields

特性

IUPAC Name |

1-(2-methylpropylsulfanyl)-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3S2/c1-8(2)7-16-11-13-14-12-15(11)9-5-3-4-6-10(9)17-12/h3-6,8H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNVZENLFRGHAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=NN=C2N1C3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methyl[1]benzothieno[3,2-d][1,3]thiazol-1-ium-1-yl)-1-propanesulfinate](/img/structure/B5578480.png)

![[4-(2,5-dioxo-1-pyrrolidinyl)phenoxy]acetic acid](/img/structure/B5578486.png)

![ethyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5578504.png)

![9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5578513.png)

![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5578522.png)

![2-chloro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5578527.png)

![N-(4-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B5578562.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5578569.png)

![8-(5-chloro-3-fluoro-2-pyridinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578577.png)

![2-[2-(4-ethoxy-1-piperidinyl)-2-oxoethyl]-5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5578580.png)